CCR4 Antagonist Potency: Target Compound vs. 3-Piperazinylcoumarin Benchmark Series
The target compound, as a representative of the piperazinyl-pyrimidine CCR4 antagonist series disclosed in US 9,493,453, operates within a well-defined pharmacological space. In the broader CCR4 antagonist landscape, the 3-piperazinylcoumarin series has been benchmarked: lead compound 1 showed IC₅₀ = 4.36 μM in a CKLF1-C27/FITC-CCR4 competition assay, while optimized compound 41 achieved IC₅₀ = 0.021 μM (21.2 nM) in the same assay format [1]. The piperazinyl-pyrimidine scaffold into which the target compound falls is structurally distinct from the coumarin series, offering an alternative chemotype for CCR4 probe development with potentially different selectivity fingerprints. Quantitative CCR4 binding data for the specific target compound (Ki, IC₅₀) are not available in the public domain as of this assessment and must be generated empirically by the end user.
| Evidence Dimension | CCR4 antagonist potency (in vitro competition binding / functional chemotaxis) |
|---|---|
| Target Compound Data | Not publicly disclosed; piperazinyl-pyrimidine scaffold covered by CCR4 antagonist patent claims (US 9,493,453) [2] |
| Comparator Or Baseline | 3-Piperazinylcoumarin compound 1: IC₅₀ = 4.36 μM; optimized compound 41: IC₅₀ = 0.021 μM [1] |
| Quantified Difference | Unknown; scaffold-level comparison only. The piperazinyl-pyrimidine core represents a distinct pharmacophore class from the piperazinylcoumarin series. |
| Conditions | CKLF1-C27/FITC-labeled CCR4 competition assay; chemotaxis inhibition assay (CCL22/CCL17/C27-induced) |
Why This Matters
For procurement decisions, the target compound provides a structurally distinct CCR4 antagonist scaffold relative to coumarin-based alternatives, enabling orthogonal chemical biology validation of CCR4-dependent phenotypes.
- [1] Li G, et al. Discovery and Optimization of Novel 3-Piperazinylcoumarin Antagonist of Chemokine-like Factor 1 with Oral Antiasthma Activity in Mice. Scientific Reports. 2017;7:15038. doi:10.1038/s41598-017-11868-9. View Source
- [2] Li S, Wang Y, Xiao J, et al. Piperazinyl pyrimidine derivatives, preparation method and use thereof. US Patent 9,493,453 B2. Issued November 15, 2016. View Source
